2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC20151934
Molecular Formula: C13H10N2O2
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2O2 |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H10N2O2/c1-7-10(13(16)17)9-5-4-8-3-2-6-14-11(8)12(9)15-7/h2-6,15H,1H3,(H,16,17) |
| Standard InChI Key | BQHKVLROLYPYCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1)C3=C(C=CC=N3)C=C2)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Configuration
The molecular framework of 2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid consists of a quinoline ring fused to a pyrrole moiety at the [3,2-h] position (Figure 1). The quinoline system (a bicyclic structure comprising a benzene ring fused to a pyridine) is substituted with a carboxylic acid group at position 3, while the pyrrole ring bears a methyl group at position 2 . This arrangement creates a planar, conjugated system that influences the compound’s electronic properties and reactivity.
Molecular Formula:
Molecular Weight: 226.23 g/mol (calculated from PubChem data for analogous compounds ).
Stereoelectronic Properties
The methyl group at position 2 introduces steric effects that may hinder rotational freedom, while the carboxylic acid at position 3 contributes to hydrogen-bonding capacity and solubility in polar solvents. The conjugated π-system across the fused rings results in strong UV-Vis absorption, typically observed in quinoline derivatives .
Synthesis and Manufacturing Approaches
Traditional Synthetic Routes
Early synthetic strategies for pyrroloquinoline derivatives often involve multi-step reactions, such as:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core .
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Palladium-Catalyzed Cross-Coupling: Introducing substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions .
For example, a modified Friedländer approach could theoretically yield the target compound by reacting 2-azidobenzaldehyde derivatives with methyl-substituted maleimides under microwave irradiation .
Green Chemistry Innovations
Recent advances emphasize one-pot, catalyst-free methodologies to improve sustainability. A protocol described by Zhang et al. (2017) involves heating 2-azidebenzaldehyde with dimethyl fumarate in acetonitrile under microwave conditions (115°C, 35 min), achieving yields >85% for analogous pyrroloquinolinediones . Adapting this method could streamline the synthesis of 2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid while minimizing waste.
Table 1: Comparative Synthesis Metrics
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Reaction Time (h) | 12–24 | 0.58 |
| Yield (%) | 60–70 | 85–90 |
| Solvent Waste (mL/g) | 50 | 10 |
Physicochemical Properties
Thermal Stability and Phase Behavior
While direct data for the title compound is scarce, analogs exhibit:
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Melting Point: 266–268°C (observed for 2-methyl-pyrroloquinolinediones ).
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Boiling Point: ~389°C (extrapolated from similar quinoline derivatives ).
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group .
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
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